REACTION_CXSMILES
|
[CH2:1]([Li])CCC.[O:6]1CC[CH2:8][CH2:7]1.C(N[CH:15]([CH3:17])[CH3:16])(C)C.[C:18]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])(=[O:20])[CH3:19].[C:26]([O:29]CC)(=[O:28])[CH3:27]>C1CCCCC1>[CH3:8][C:7]([OH:6])([CH2:27][C:26]([O:29][C:15]([CH3:16])([CH3:17])[CH3:1])=[O:28])[CH2:19][C:18]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20]
|
Name
|
solution
|
Quantity
|
187 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
36.4 g
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
57.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at -40° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -40° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at -40° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at -40° C. for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to rise to 20° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness under reduced pressure at 20° C.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
100 ml of water were added
|
Type
|
EXTRACTION
|
Details
|
The decanted aqueous phase was extracted with methylene chloride
|
Type
|
ADDITION
|
Details
|
the combined organic phases were adjusted to a pH of 1 by addition of 22° Be hydrochloric acid
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a lightly colored liquid which
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)OC(C)(C)C)(CC(=O)OC(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |